

A Comparative Guide to the Structure-Activity Relationship of Benzo[d]isoxazole Derivatives

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Compound of Interest

Compound Name: 4-Bromo-3-chlorobenzo[d]isoxazole
CAS No.: 1260751-76-5
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The benzo[d]isoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.^[1] Its unique electronic and structural features allow for versatile interactions with various biological targets, making it a focal point in the quest for novel therapeutics. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of benzo[d]isoxazole derivatives, with a particular focus on how substitutions on the benzisoxazole ring influence their biological efficacy. While direct and extensive SAR studies on **4-bromo-3-chlorobenzo[d]isoxazole** are not widely published, this guide will extrapolate key principles from closely related analogues to provide valuable insights for the design of future therapeutic agents based on this scaffold.

The Versatility of the Benzo[d]isoxazole Core in Drug Discovery

The benzo[d]isoxazole ring system is a key pharmacophore found in a range of biologically active compounds, demonstrating antimicrobial, anticancer, anti-inflammatory, and antipsychotic properties.^{[1][2]} The inherent weak N-O bond in the isoxazole ring can also play a

role in its mechanism of action through ring-cleavage reactions.^[3] The strategic placement of various substituents on this core structure allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

Comparative Analysis of Substituted Benzo[d]isoxazole Derivatives

The biological activity of benzo[d]isoxazole derivatives is highly dependent on the nature and position of substituents on the aromatic ring and at the 3-position of the isoxazole moiety. The following tables summarize the in vitro activities of various substituted benzo[d]isoxazole derivatives against different biological targets, providing a basis for understanding their SAR.

Anticancer Activity: HIF-1 α Inhibition

Hypoxia-inducible factor-1 α (HIF-1 α) is a critical transcription factor in tumor progression and metastasis, making it an attractive target for cancer therapy.^[4] A series of N-phenylbenzo[d]isoxazole-3-carboxamide derivatives have been synthesized and evaluated for their ability to inhibit HIF-1 α transcription.^[4]

Compound	R1	R2	IC50 (nM) against HIF-1 α ^[4]
1	H	H	>10,000
2	6-F	H	1,560
3	6-Cl	H	890
4	6-F	4-F	24
5	6-Cl	4-F	31

Key SAR Insights for HIF-1 α Inhibition:

- Substitution at the 6-position: The introduction of a halogen (F or Cl) at the 6-position of the benzo[d]isoxazole ring generally enhances inhibitory activity compared to the unsubstituted analogue.
- Substitution on the N-phenyl ring: A fluorine substitution at the 4-position of the N-phenyl ring, in combination with a halogen at the 6-position of the benzo[d]isoxazole core, leads to a dramatic increase in potency. This suggests a crucial interaction in the binding pocket that is favored by this specific substitution pattern.

Anticancer Activity: BET Bromodomain Inhibition

The Bromodomain and Extra-Terminal (BET) family of proteins are epigenetic readers that play a key role in transcriptional regulation and are implicated in various cancers, including castration-resistant prostate cancer (CRPC).^[5] Benzo[d]isoxazole derivatives have been developed as potent BET inhibitors.^[5]

Compound	R Group	Kd (nM) for BRD4(1) ^[5]
6	-CH ₃	82
7	-CH ₂ CH ₃	95
8	-cyclopropyl	81

Key SAR Insights for BET Inhibition:

- Small alkyl and cycloalkyl groups are favored: The data suggests that small, compact groups at this position are well-tolerated and lead to high binding affinity for the BRD4 bromodomain. This indicates the presence of a corresponding hydrophobic pocket in the target protein.

Antimicrobial Activity

Benzo[d]isoxazole derivatives have also been explored for their antimicrobial properties. For instance, novel urea and thiourea derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole have been synthesized and evaluated for their activity against various bacterial strains.^[3]

Compound	X	R	Zone of Inhibition (mm) vs. <i>B. subtilis</i>	Zone of Inhibition (mm) vs. <i>E. coli</i>
9	O	4-Cl-Ph	18	16
10	S	4-Cl-Ph	20	18
11	O	4-F-Ph	16	14
12	S	4-F-Ph	19	17

Key SAR Insights for Antimicrobial Activity:

- Thiourea enhances activity: The thiourea derivatives (X=S) consistently showed slightly better activity compared to their urea counterparts (X=O), suggesting that the sulfur atom may contribute to better binding or cell permeability.
- Electron-withdrawing groups on the phenyl ring: The presence of electron-withdrawing groups like chloro and fluoro on the terminal phenyl ring appears to be beneficial for antibacterial activity.[3]

Experimental Methodologies

To ensure the reliability and reproducibility of SAR studies, robust and well-validated experimental protocols are essential.

HIF-1 α Inhibition Assay (Dual-Luciferase Reporter Assay)[4]

- Cell Culture: HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Transfection: Cells are seeded in 24-well plates and co-transfected with a hypoxia-responsive element (HRE)-luciferase reporter plasmid and a Renilla luciferase internal control plasmid.
- Compound Treatment: After 24 hours, the cells are treated with varying concentrations of the test compounds.
- Hypoxia Induction: The cells are then incubated under hypoxic conditions (1% O₂) for 16-24 hours.
- Luciferase Assay: The cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase assay system.
- Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency. The IC₅₀ values are then determined from the dose-response curves.

BET Bromodomain Binding Assay (AlphaScreen)[5]

- Reagents: Biotinylated histone H4 peptide, streptavidin-coated donor beads, glutathione-S-transferase (GST)-tagged BRD4 bromodomain, and glutathione-acceptor beads are

used.

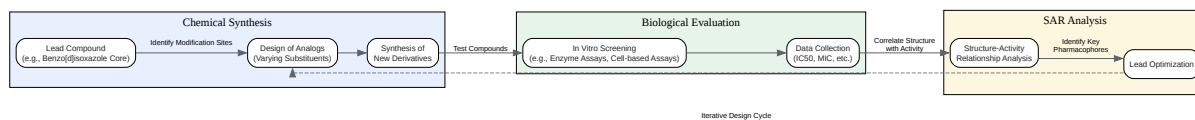
- **Assay Principle:** In the absence of an inhibitor, the binding of the BRD4 bromodomain to the histone peptide brings the donor and acceptor beads into close proximity, generating a chemiluminescent signal. Inhibitors that bind to the bromodomain disrupt this interaction, leading to a decrease in the signal.
- **Procedure:** The assay is performed in a 384-well plate. The test compounds, BRD4 protein, and biotinylated histone peptide are incubated together.
- **Signal Detection:** The donor and acceptor beads are added, and after a further incubation period, the AlphaScreen signal is read on a suitable plate reader.
- **Data Analysis:** The IC50 values are calculated from the dose-response curves.

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

- **Media Preparation:** Muller-Hinton agar is prepared and sterilized.
- **Inoculation:** A standardized inoculum of the test microorganism is swabbed uniformly across the surface of the agar plate.
- **Well Preparation:** Wells of a specific diameter are aseptically punched into the agar.
- **Compound Application:** A defined concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to each well. A solvent control is also included.
- **Incubation:** The plates are incubated at an appropriate temperature for 18-24 hours.
- **Measurement:** The diameter of the zone of inhibition around each well is measured in millimeters.

Visualizing the Structure-Activity Relationship Workflow

The process of establishing a structure-activity relationship is a systematic endeavor that integrates chemical synthesis with biological testing and data analysis.

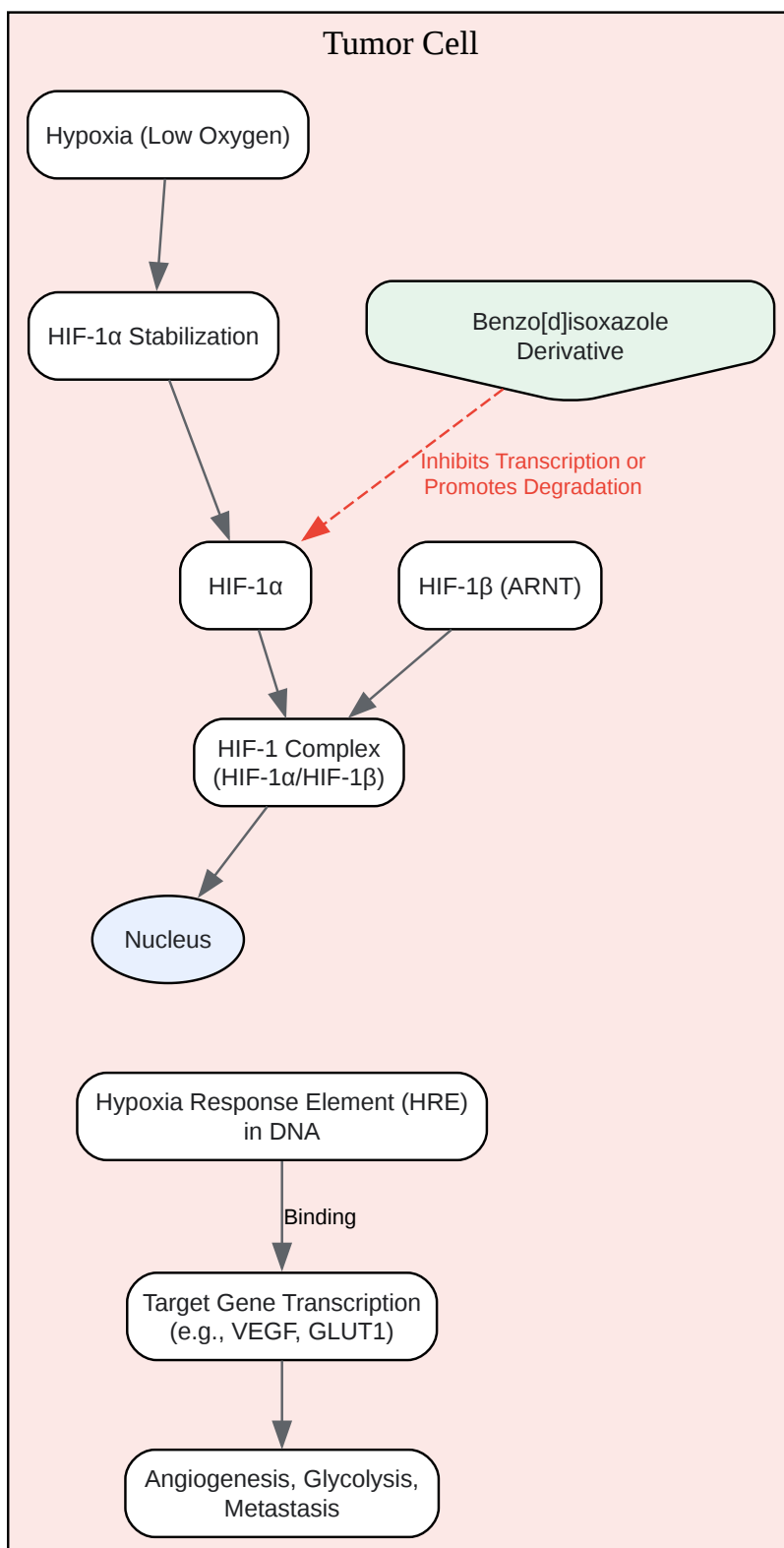


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Caption: A generalized workflow for establishing structure-activity relationships.

Plausible Signaling Pathway for Benzo[d]isoxazole-based HIF-1 α Inhibitors

While the exact mechanism of action for many benzo[d]isoxazole derivatives is still under investigation, for those identified as HIF-1 α inhibitors, a plausible pathway involves the disruption of the HIF-1 signaling cascade.

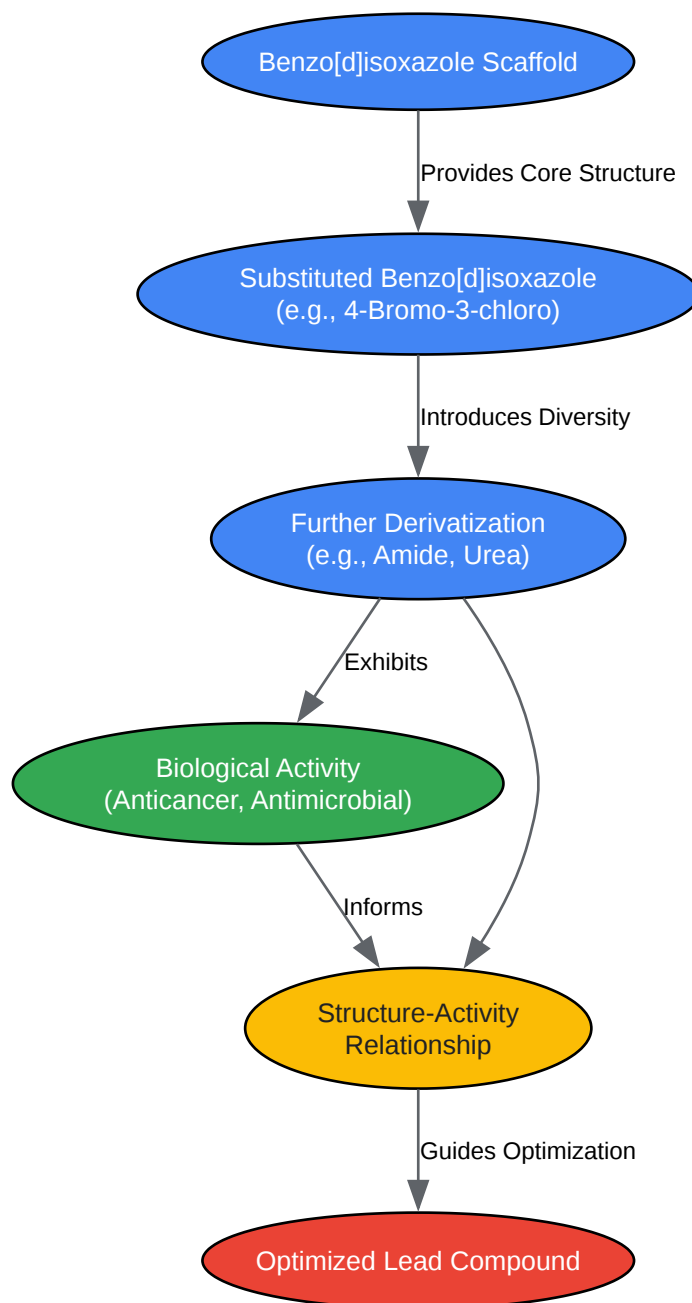


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Caption: Inhibition of the HIF-1α signaling pathway by benzo[d]isoxazole derivatives.

Logical Relationship of Benzo[d]isoxazole Derivatives and their Activities

The development of potent benzo[d]isoxazole-based drugs relies on the logical progression from a core scaffold to derivatives with optimized biological activities.



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Caption: Logical progression from a core scaffold to an optimized lead compound.

Conclusion

The benzo[d]isoxazole scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide, derived from various series of derivatives, underscore the critical role of substituent patterns in dictating biological activity. Halogen substitutions, particularly at the 6-position, and the introduction of specific functionalities at the 3-position can dramatically enhance potency against targets such as HIF-1 α and BET bromodomains. While the full potential of **4-bromo-3-chlorobenzo[d]isoxazole** as a specific starting point requires further dedicated investigation, the principles outlined here provide a solid foundation for the rational design of new, highly effective benzo[d]isoxazole-based drugs. Future research should focus on synthesizing and evaluating a broader range of derivatives to further elucidate the intricate SAR of this promising heterocyclic system.

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